Dehydropachymic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Studies suggest that DPA possesses anti-inflammatory properties. In vitro research using human pancreatic cancer cells demonstrated DPA's ability to suppress the production of inflammatory mediators [2]. This suggests DPA might be beneficial in managing inflammatory conditions.

Anti-cancer Properties

DPA has shown promise in fighting cancer cells. Research indicates that DPA can suppress the proliferation and invasiveness of various pancreatic cancer cell lines [2]. Additionally, DPA might induce autophagy, a cellular process that helps eliminate damaged cells, in cancer cells with impaired autophagy pathways [3]. These findings warrant further investigation into DPA's potential as an anti-cancer agent.

Please note

While research suggests potential benefits, more studies are needed to fully understand the safety and efficacy of Dehydropachymic acid for therapeutic purposes.

Here are the references used for this information:

- [1] National Institutes of Health. PubChem [Internet]. PubChem; [cited 2024 Mar 19]. Available from:

- [2] ChemFaces. Dehydropachymic acid | CAS:77012-31-8 [Internet]. ChemFaces; [cited 2024 Mar 19]. Available from:

- [3] MedChemExpress. Dehydropachymic acid | Autophagy Inducer [Internet]. MedChemExpress.com; [cited 2024 Mar 19]. Available from:

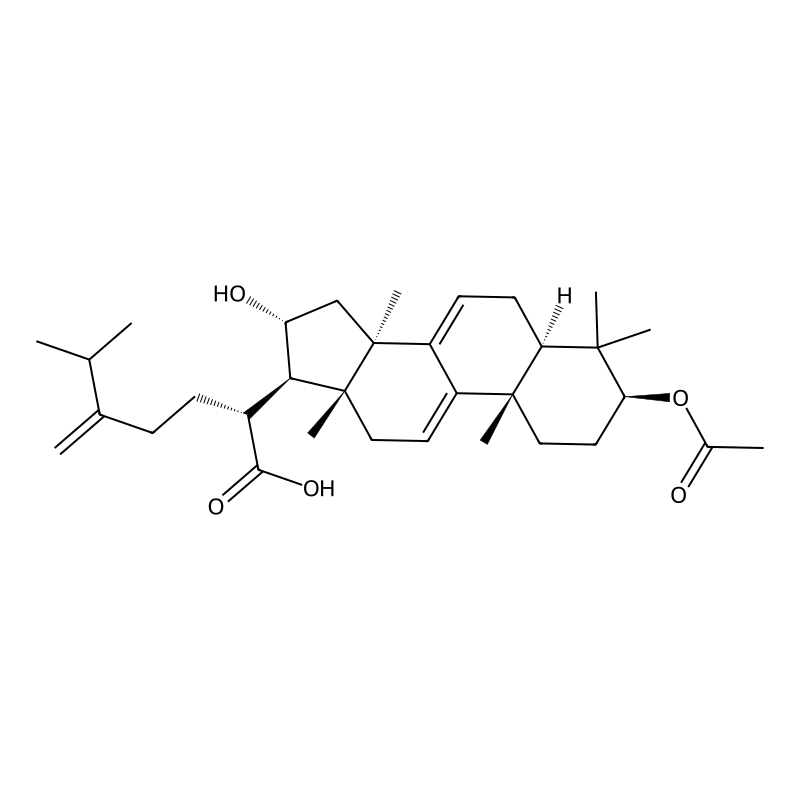

Dehydropachymic acid is a triterpenoid compound primarily extracted from the medicinal fungus Wolfiporia cocos, also known as Poria cocos or Fu Ling. This compound is recognized for its unique chemical structure, characterized by the molecular formula and a molecular weight of approximately 526.75 g/mol . It is part of a larger class of compounds known as lanostane-type triterpenes, which are noted for their diverse biological activities.

- Hydrolysis: Dehydropachymic acid can be hydrolyzed under acidic or basic conditions, leading to the formation of simpler triterpenes.

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert dehydropachymic acid into its corresponding alcohols.

These reactions are crucial for its potential modification and synthesis in pharmaceutical applications.

Dehydropachymic acid exhibits several notable biological activities:

- Anti-inflammatory Properties: Studies have shown that dehydropachymic acid can reduce inflammation, making it a candidate for treating inflammatory diseases .

- Antitumor Activity: Research indicates that this compound can induce apoptosis in cancer cells, particularly in prostate cancer models .

- Autophagy Induction: It has been identified as an autophagy inducer, which may have implications for neurodegenerative diseases and cancer therapy .

- Natural Extraction: Utilizing solvent extraction techniques from the fruiting body or mycelium of Wolfiporia cocos.

- Chemical Synthesis: Various synthetic routes involve starting from simpler triterpenes and employing multi-step reactions including cyclization and functional group transformations.

These methods are essential for producing dehydropachymic acid in sufficient quantities for research and therapeutic use.

The applications of dehydropachymic acid are diverse, particularly in the fields of medicine and pharmacology:

- Pharmaceutical Development: Its anti-inflammatory and antitumor properties make it a potential candidate for drug development targeting cancer and chronic inflammatory conditions.

- Traditional Medicine: In traditional Chinese medicine, Poria cocos has been used for its diuretic and sedative effects, with dehydropachymic acid contributing to these therapeutic benefits.

Recent studies have investigated the pharmacokinetics of dehydropachymic acid, revealing important interactions with other compounds. For instance, comparative pharmacokinetic studies have shown how it interacts with other triterpenes present in Poria cocos, influencing absorption and bioavailability . Understanding these interactions is crucial for optimizing therapeutic efficacy.

Dehydropachymic acid shares similarities with several other triterpenoids. Here are some comparable compounds:

| Compound Name | Source | Key Biological Activity |

|---|---|---|

| Pachymic Acid | Poria cocos | Antitumor and anti-inflammatory |

| Dehydrotrametenolic Acid | Poria cocos | Anti-inflammatory |

| Poricoic Acid A | Poria cocos | Antioxidant |

| Ganoderic Acid | Ganoderma lucidum | Antitumor and immunomodulatory |

Uniqueness of Dehydropachymic Acid

What sets dehydropachymic acid apart from these similar compounds is its specific ability to induce autophagy while also demonstrating significant anti-inflammatory effects. This dual action may provide a broader therapeutic window compared to other triterpenoids that primarily focus on one mechanism of action.

Solvent Extraction Optimization Strategies

Dehydropachymic acid extraction from natural sources requires carefully optimized solvent systems to achieve maximum yield and purity. The selection of appropriate solvents and extraction conditions significantly influences the efficiency of the isolation process [1] [2].

Microwave-Assisted Extraction Coupled with Counter-Current Chromatography represents one of the most effective approaches for dehydropachymic acid isolation. This hyphenated technique employs a two-phase solvent system consisting of n-hexane/ethyl acetate/ethanol/water at a volume ratio of 0.965:1.000:0.936:0.826 v/v/v/v. Under optimized conditions, this method achieves purities of 96.75% for dehydropachymic acid with complete extraction within continuous operation cycles [1].

Ultrasonic-Assisted Extraction utilizing ethanol as the primary solvent demonstrates significant potential for triterpene acid recovery. Response surface methodology optimization reveals that 55.53% ethanol concentration, applied for 48.64 minutes at 60.00 mL solvent volume, provides optimal extraction conditions for four triterpenoid acids including dehydropachymic acid from Poria cocos sources [2].

Acid-Alkali Extraction Methodology employs alkaline ethanol solutions to selectively extract triterpene acids while minimizing co-extraction of undesirable matrix components. Treatment with 2% sodium hydroxide in ethanol at room temperature effectively releases dehydropachymic acid from plant tissues by hydrolyzing ester linkages and facilitating solvent penetration into cellular matrices [3] [4].

Liquid-Liquid Extraction Optimization investigations demonstrate that ethyl acetate provides superior extraction recovery compared to alternative organic solvents including diethyl ether, dichloromethane, and hexane. Systematic evaluation reveals that ethyl acetate consistently achieves extraction recoveries exceeding 75% across different concentration ranges, with precision values below 10% relative standard deviation [5] [6].

Deep Eutectic Solvent Systems represent an emerging green extraction technology for triterpene acids. Choline chloride-lactic acid combinations, optimized through response surface methodology, achieve extraction efficiencies of 12.41%, which exceeds conventional organic solvent performance by 1.54-fold. These systems subsequently enable recovery rates of 94.01% with final product purities reaching 81.87% [7].

Chromatographic Purification Techniques (High Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic purification of dehydropachymic acid requires specialized techniques capable of resolving structurally similar triterpene compounds while maintaining high recovery rates and analytical precision.

High Performance Liquid Chromatography Methods for dehydropachymic acid analysis employ reverse-phase separation on Kromasil C18 columns (250 mm × 4.6 mm, 5 μm particle size). The optimized mobile phase consists of acetonitrile and 0.05% phosphate acid with ultraviolet wavelength switching detection at 210 nm and 241 nm. This methodology achieves linear response ranges of 6.13-122.5 μg/mL with correlation coefficients of 0.999 5, demonstrating excellent analytical precision for dehydropachymic acid quantification [8].

Advanced HPLC Separation Strategies utilize gradient elution systems with carefully optimized mobile phase compositions. The method employs acetonitrile and 0.1% formic acid aqueous solution with gradient programming from 10-95% acetonitrile over 15 minutes, followed by isocratic conditions. Flow rates of 1.0 mL/min provide optimal separation efficiency while maintaining reasonable analysis times [9].

Quantitative Analysis by Multiple Standards methodology enables simultaneous determination of six main triterpene components including dehydropachymic acid from Poria cocos extracts. The validated method demonstrates precision ranging from 1.00-3.87% relative standard deviation, with average recoveries between 98.23-105.52% across high, medium, and low concentration levels [10].

Thin Layer Chromatography Applications provide rapid qualitative and semi-quantitative analysis capabilities for dehydropachymic acid. Silica gel G 60 plates with diethyl ether/methanol/acetic acid (90:1:1, v/v) mobile phases enable separation within one hour. Detection utilizes primuline spray visualization under ultraviolet illumination, allowing identification through retention factor calculations and co-migration with authentic standards [11] [12].

High Performance Thin Layer Chromatography combined with densitometry enables quantitative determination of closely related triterpenic acids. Pre-chromatographic derivatization with 1% iodine solution in chloroform directly applied to chromatographic plates improves separation resolution. Development with petroleum ether/ethyl acetate/acetone (8.2:1.8:0.1, v/v/v) followed by sulfuric acid spray and heating to 120°C for 3 minutes provides quantification at 530 nm wavelength [13].

Supercritical Fluid Extraction Parameters

Supercritical fluid extraction using carbon dioxide presents environmentally sustainable alternatives for dehydropachymic acid isolation while offering tunable selectivity through pressure and temperature manipulation.

Optimal Pressure Conditions for triterpene extraction range from 200-600 bar, with maximum recovery achieved at 350-430 bar pressure ranges. Higher pressures increase carbon dioxide density and solvent power, enhancing dissolution of target compounds. However, excessive pressures may lead to co-extraction of undesirable matrix components, requiring careful optimization based on selectivity requirements [14] [15].

Temperature Parameter Optimization indicates optimal extraction temperatures between 30-80°C, with peak efficiency observed at 50-55°C. Elevated temperatures improve solubility and diffusivity of triterpene compounds in supercritical carbon dioxide, but excessive heating may compromise thermolabile compound stability and alter extraction selectivity profiles [14] [15] [16].

Extraction Time Kinetics demonstrate that optimal extraction periods range from 30-120 minutes, with maximum yields typically achieved within 60-80 minutes. Extended extraction times beyond optimal periods show diminishing returns due to equilibrium limitations and potential compound degradation. Second-order kinetic models effectively describe the extraction behavior under variable pressure and temperature conditions [14].

Co-Solvent Integration significantly enhances extraction efficiency for polar triterpene compounds. Ethanol, methanol, and water serve as effective co-solvents at concentrations ranging from 2-44% volume/volume. Lower co-solvent concentrations (2%) enable selective extraction of non-polar volatile compounds, while higher concentrations (44%) facilitate extraction of more polar triterpene acids and phenolic compounds [17] [18] [19].

Process Parameter Interactions require systematic optimization through response surface methodology. Box-Behnken experimental designs enable investigation of single and interactive effects of pressure, temperature, extraction time, and particle size on triterpene recovery. Optimal conditions for maximum triterpenoid recovery from Ganoderma lucidum achieved 1.56 mg/100g at 430 bar pressure, 54.8°C temperature, and 78.90 minutes extraction time [14].

Scale-Up Considerations for industrial supercritical fluid extraction involve equipment design modifications to maintain extraction efficiency while increasing throughput. Continuous extraction systems with automated pressure and temperature control enable consistent product quality. However, energy consumption and equipment costs remain significant challenges requiring economic feasibility analysis [20] [18].

Challenges in Isomer Separation and Purification

The separation and purification of dehydropachymic acid present significant analytical challenges due to the presence of closely related structural and stereochemical isomers in natural extracts.

Structural Similarity Challenges arise from the presence of multiple lanostane-type triterpene acids with nearly identical molecular formulas and similar polarities. Dehydropachymic acid shares structural features with pachymic acid, dehydrotumulosic acid, and polyporenic acid C, making conventional separation techniques insufficient for achieving baseline resolution [21] [22].

Stereochemical Differentiation Difficulties emerge when separating stereoisomers that possess identical molecular weights but different spatial arrangements. Reversed-phase high performance liquid chromatography studies of oxygenated triterpenoids demonstrate that stereochemical differences significantly influence retention behavior. The polarity weighting factors follow the order: 3β-hydroxyl > 3α-hydroxyl > 3α-acetate > 3β-acetate, indicating that functional group stereochemistry critically affects chromatographic separation [23].

Constitutional Isomer Resolution requires specialized techniques such as pH-zone-refining countercurrent chromatography. This method successfully separates oleanolic acid and ursolic acid, which are structurally isomeric pentacyclic triterpene acids. The technique employs biphasic solvent systems of n-hexane–dichloromethane–methanol–water (7:3:2:8, v/v) with 10 mmol/L trifluoroacetic acid as retainer and 10 mmol/L ammonia as eluter, achieving high-purity separations [24] [25].

Detection Method Limitations pose significant challenges when standard ultraviolet detection cannot adequately distinguish between isomeric compounds. Mass spectrometry coupling provides enhanced selectivity through molecular ion monitoring and fragmentation pattern analysis. Multiple reaction monitoring modes enable specific detection of individual isomers despite chromatographic co-elution [10] [9].

Method Development Complexity requires systematic optimization of multiple interdependent parameters. Response surface methodology facilitates efficient exploration of parameter space while minimizing experimental effort. Critical factors include mobile phase composition, gradient programming, column temperature, flow rate, and detection wavelength selection. Successful method development typically requires evaluation of various stationary phase chemistries including C18, FluoroPhenyl, and Biphenyl columns [2] [26].